Tocopherols

Übersicht

Beschreibung

Tocopherols are lipophilic antioxidants primarily synthesized by photosynthetic organisms, including higher plants and cyanobacteria. They collectively constitute vitamin E, an essential nutrient for both humans and animals. Tocopherols play crucial roles in cellular antioxidant defense mechanisms and human nutrition, contributing significantly to the prevention of oxidative stress-related diseases (Sattler et al., 2003).

Synthesis Analysis

The synthesis of tocopherols involves several key steps, starting from the conversion of phytyl quinol pathway intermediates into corresponding tocopherols. This conversion is catalyzed by tocopherol cyclase (TC), which forms the chromanol ring essential for tocopherol's antioxidant activity. Notably, the TC activity is conserved between plants and cyanobacteria, highlighting its evolutionary significance in tocopherol synthesis (Sattler et al., 2003). Furthermore, the diastereoselective synthesis of alpha-tocopherol has been achieved through key steps like Shi epoxidation and subsequent acid-supported ring opening, contributing to our understanding of tocopherol synthesis pathways (Chapelat et al., 2008).

Wissenschaftliche Forschungsanwendungen

-

Antioxidants in Plants

- Field : Plant Biology

- Application : Tocopherols are synthesized by photosynthetic organisms including plants, algae, and cyanobacteria. They are considered one of the most powerful antioxidants .

- Methods : Tocopherols’ potent antioxidative properties are due to their ability to interact with polyunsaturated acyl groups and scavenge lipid peroxyl radicals and quench reactive oxygen species (ROS), thus protecting fatty acids from lipid peroxidation .

- Results : In the plant model species Arabidopsis thaliana, the required genes for tocopherol biosynthesis and functional roles of tocopherols were elucidated in mutant and transgenic plants .

-

Bioactive Dietary Compounds

- Field : Nutrition Science

- Application : Tocopherols and tocotrienols are natural compounds of plant origin, available in nature. They are supplied in various amounts in a diet, mainly from vegetable oils, some oilseeds, and nuts .

- Methods : The main forms in the diet are α- and γ-tocopherol, due to the highest content in food products .

- Results : The α- forms of both tocopherols and tocotrienols are considered as the most metabolically active. Current research results indicate also a greater antioxidant potential of tocotrienols than tocopherols .

-

RNA Protection in Chloroplasts

- Field : Molecular Biology

- Application : Tocopherols signal the accumulation of 3′-phosphoadenosine 5′-phosphate in chloroplasts .

- Methods : This helps preventing the degradation of primary messenger RNA and promotes the production of mature messenger RNA in nucleus .

- Results : This process is crucial for the proper functioning of the plant cell .

-

Free Radical Inhibition

- Field : Biochemistry

- Application : Tocotrienols have been shown to inhibit free radical production .

- Methods : This is achieved via the induction of enzymes such as superoxide dismutase and glutathione peroxidase, which neutralise superoxide radical-produced free radicals .

- Results : This process is crucial for maintaining cellular health and preventing oxidative damage .

-

Antioxidant Functions

- Field : Cellular Biology

- Application : Researchers theorize that antioxidants protect key cell components .

- Methods : This is achieved by neutralizing free radicals before they can cause lipid oxidation or DNA damage .

- Results : This process is crucial for maintaining cellular health and preventing oxidative damage .

-

Alzheimer’s Disease Prevention

- Field : Neurology

- Application : High plasma levels of vitamin E tocotrienol are associated with reduced Alzheimer Disease risk .

- Methods : The plasma levels of vitamin E tocotrienols could be used as a biomarker for diagnosis of cognitive impairment when combined with MRI measures .

- Results : A series of clinical studies have shown that high plasma levels of vitamin E tocotrienol are associated with reduced Alzheimer Disease risk .

-

Improvement of Immune Function

- Field : Immunology

- Application : Tocopherol and tocopheryl acetate may help improve immune function .

- Methods : Research has shown that vitamin E may help improve immune function, reduce inflammation, and even lower the risk of certain chronic diseases, such as heart disease and Alzheimer’s .

- Results : Studies have suggested that vitamin E may help improve immune function, reduce inflammation, and even lower the risk of certain chronic diseases, such as heart disease and Alzheimer’s .

-

Alleviation of Inflammation Symptoms

- Field : Inflammation Biology

- Application : By reducing inflammation, tocopherols can help alleviate symptoms associated with conditions like arthritis and asthma .

- Methods : Tocopherols enhance the function of immune cells, such as T lymphocytes and natural killer cells, which are responsible for defending the body against pathogens .

- Results : By reducing inflammation, tocopherols can help alleviate symptoms associated with conditions like arthritis and asthma .

-

Prevention of Diet-Related Diseases

- Field : Nutrition Science

- Application : Based on the current scientific research, tocopherols and tocotrienols have been studied for their role in the prevention of diet-related diseases .

- Methods : The bioactivity, bioavailability, and distribution of tocopherols and tocotrienols in humans are being investigated .

- Results : Some of the functions, such as the antioxidant functions of α- and γ-tocopherols, have been confirmed in humans, while others, such as the relationship with metabolic disorders, are still under investigation .

-

Biofortification of Crops

- Field : Agricultural Science

- Application : Recent research efforts have led to new outcomes for the vitamin E biosynthetic and related pathways, and new possible alternatives for the biofortification of important crops have been suggested .

- Methods : The improvement of vitamin E content using transgenic approaches and classical breeding is being explored .

- Results : Future prospects to further improve the nutritional value of our food are being discussed .

-

Anti-Inflammatory Properties

- Field : Inflammation Biology

- Application : Tocopherols have been found to have anti-inflammatory properties .

- Methods : They inhibit the production of pro-inflammatory molecules, such as cytokines and prostaglandins, which play a role in the development of inflammatory diseases .

- Results : By reducing inflammation, tocopherols can help alleviate symptoms associated with conditions like arthritis and asthma .

-

Versatile Benefits in Human Health

- Field : Health Science

- Application : Future research holds promise for uncovering even more diverse applications of tocopherols in various fields .

- Methods : Ongoing research is exploring the versatile benefits of plant-based tocopherols in human health .

- Results : The outcomes of these studies will be the subject of future research .

Zukünftige Richtungen

Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .

Eigenschaften

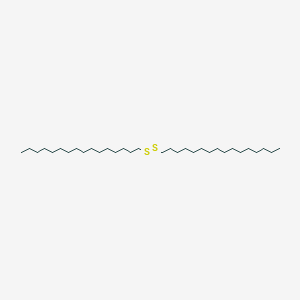

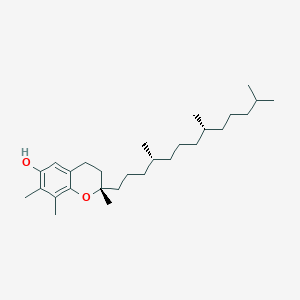

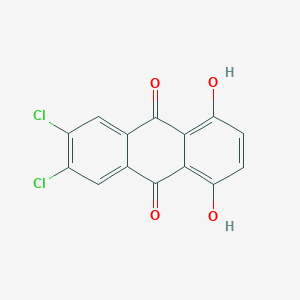

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDXNHFTDJVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044075 | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocopherols | |

CAS RN |

7616-22-0, 1406-66-2 | |

| Record name | DL-γ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocopherols | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)